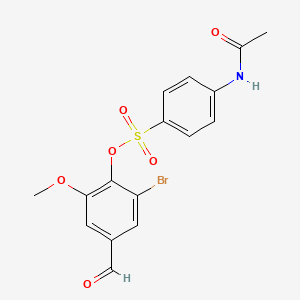
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol
Descripción general
Descripción
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol, also known as 2-AOT, is a naturally occurring amino acid derivative with a variety of applications in scientific research. It is a colorless solid that is easily soluble in water, and is found in various plant species. 2-AOT is known to have a wide range of biochemical and physiological effects, and is a promising tool for research in many different fields.
Aplicaciones Científicas De Investigación
Configurational Isomerism and Coordination Chemistry
Configurational isomerism plays a crucial role in the design and functionality of complex organic molecules. The study by Curtis (2012) on the isomerism of octamethyl tetraazacyclotetradecane compounds showcases the importance of structural configurations in coordination chemistry. This research highlights how different configurations can result in significantly different chemical and physical properties, which could be applicable to the study of similar complex molecules (Curtis, 2012).
Soil Organic Nitrogen and Environmental Science
The chemistry of soil organic nitrogen, as reviewed by Schulten and Schnitzer (1997), illustrates the diversity of nitrogen-containing compounds in natural environments. This study underscores the role of amino acids, peptides, and other nitrogenous compounds in ecological and agricultural contexts, suggesting potential research applications for similar compounds in understanding soil health and fertility (Schulten & Schnitzer, 1997).
Peptide and Protein Studies
Research on peptides and protein dynamics, such as the studies involving the spin label amino acid TOAC, emphasizes the importance of amino acids and their analogs in understanding protein structure and function. Schreier et al. (2012) discuss how modifications with TOAC and other analogs can provide insights into peptide and protein interactions, folding, and dynamics, relevant for both fundamental biology and drug development (Schreier et al., 2012).
Organic Electronics and Material Science
The synthesis and study of organic materials, such as rubrene and its derivatives, highlight the application of complex organic molecules in the development of electronic devices. Douglas et al. (2020) review the synthesis routes and properties of rubrene, a material with high charge carrier mobility, underscoring the potential of similar complex molecules in the design of organic electronics and photovoltaics (Douglas et al., 2020).
Biomedical Applications
Studies on the anti-inflammatory properties of lipid signals derived from dietary N-3 fatty acids, as reviewed by Serhan et al. (2000), show the potential therapeutic applications of complex organic molecules. These findings suggest that structurally complex compounds could play a significant role in developing new therapeutic strategies for inflammation, cancer, and vascular disorders (Serhan et al., 2000).
Mecanismo De Acción
Target of Action
It’s known that crucigasterin 277 is an antimicrobial amino alcohol , suggesting that its targets could be microbial cells or specific proteins within these cells.
Mode of Action
The exact mode of action of Crucigasterin 277 remains to be fully elucidated. As an antimicrobial agent, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth .
Result of Action
Given its antimicrobial properties, it likely leads to the death of microbial cells or the inhibition of their growth .
Propiedades
IUPAC Name |
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVJDMWZXLRJSP-HPNSCBLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCC=CCC(C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@@H]([C@@H](C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
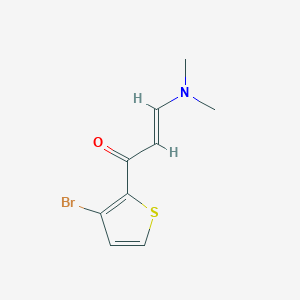
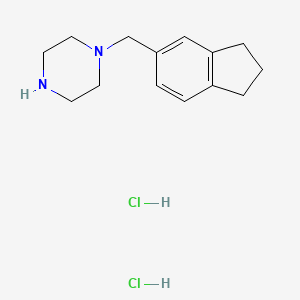
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
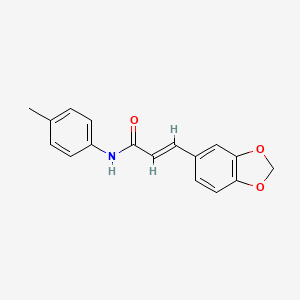
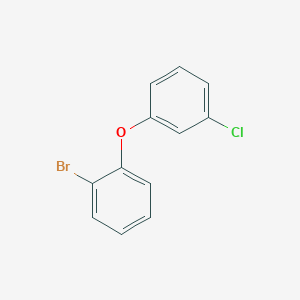
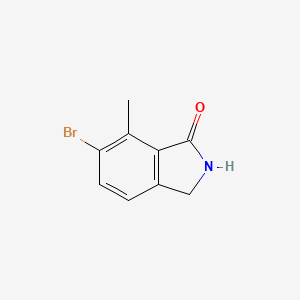


![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
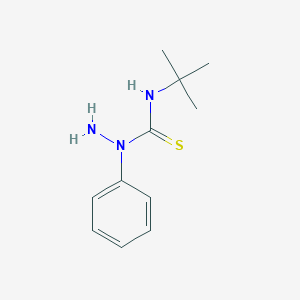
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
